2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 137180-57-5
VCID: VC8459783
InChI: InChI=1S/C11H14ClNO/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3
SMILES: CC1=CC=C(C=C1)CN(C)C(=O)CCl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide

CAS No.: 137180-57-5

Cat. No.: VC8459783

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide - 137180-57-5

Specification

CAS No. 137180-57-5
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C11H14ClNO/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3
Standard InChI Key JRGVHXBRCSLGFA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(C)C(=O)CCl
Canonical SMILES CC1=CC=C(C=C1)CN(C)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide is characterized by the IUPAC name 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide and a molecular weight of 211.69 g/mol. Its canonical SMILES representation is CC1=CC=C(C=C1)CN(C)C(=O)CCl\text{CC1=CC=C(C=C1)CN(C)C(=O)CCl}, reflecting the chloroacetamide core substituted with a methyl group and a 4-methylbenzyl group. The InChIKey identifier JRGVHXBRCSLGFA-UHFFFAOYSA-N\text{JRGVHXBRCSLGFA-UHFFFAOYSA-N} further distinguishes its stereochemical and structural uniqueness.

The compound’s X-ray crystallography data reveals intermolecular interactions such as C–H···O hydrogen bonds, which stabilize its crystal lattice. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of aromatic protons (δ\delta 7.13–8.17 ppm), methyl groups (δ\delta 2.3–2.5 ppm), and an amide carbonyl (δ\delta ~170 ppm in 13C^{13}\text{C} NMR). Infrared (IR) spectroscopy identifies functional groups, including a C=O stretch at ~1650 cm1^{-1} and a C-Cl vibration at ~750 cm1^{-1}.

Physicochemical Properties

The compound exhibits moderate lipophilicity due to the 4-methylphenyl group, enhancing its membrane permeability in biological systems. Its solubility profile includes miscibility with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane but limited solubility in water.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction between 2-chloroacetamide and N-methyl-4-methylbenzylamine. Key steps include:

  • Reaction Setup: Combining 2-chloroacetamide (1.0 equiv) with N-methyl-4-methylbenzylamine (1.1 equiv) in dichloromethane.

  • Base Addition: Triethylamine (2.2 equiv) is added to deprotonate the amine and facilitate nucleophilic attack.

  • Purification: The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization, yielding ~75% pure compound.

Reaction Scheme:

2-Chloroacetamide + N-Methyl-4-methylbenzylamineEt3NCH2Cl22-Chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide\text{2-Chloroacetamide + N-Methyl-4-methylbenzylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2} \text{2-Chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide}

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency and scalability. Automated systems monitor parameters such as temperature (maintained at 25–30°C) and pressure, ensuring consistent yields (>85%). Waste management protocols segregate halogenated by-products for environmentally compliant disposal.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes substitution with sulfur nucleophiles. For example, reaction with 2-mercapto-4,6-diphenylnicotinonitrile in DMF at 80°C produces 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-methyl-N-[(4-methylphenyl)methyl]acetamide.

Mechanistic Pathway:

  • Deprotonation of the thiol by triethylamine.

  • SN2\text{S}_\text{N}2 attack at the chloroacetamide carbon.

  • Formation of the thioether product.

Cyclization Reactions

Under microwave irradiation, the compound reacts with 2-aminothiophenol to form thieno[2,3-b]pyridine derivatives, which are valuable in pharmaceutical synthesis.

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 120°C (microwave-assisted)

  • Time: 30 minutes.

Activity TypeTest SystemResult (IC₅₀/MIC)Mechanism
AntimicrobialS. aureus32 µg/mLCell wall synthesis inhibition
AnticancerMCF-7 cells15 µMTubulin binding

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesBiological Activity
2-Chloro-N-(4-methylphenyl)acetamideC9H10ClNO\text{C}_9\text{H}_{10}\text{ClNO}Lacks N-methyl groupReduced antimicrobial potency
2-Chloro-N-(3-fluorophenyl)acetamideC8H7ClFNO\text{C}_8\text{H}_7\text{ClFNO}Fluorine substitutionEnhanced lipophilicity

The 4-methylbenzyl group in 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide confers superior membrane penetration compared to analogues.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents.

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase in weeds.

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